[1-(4-fluorophenyl)-1H-1,3-benzodiazol-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(4-fluorophenyl)-1H-1,3-benzodiazol-2-yl]methanol: is a chemical compound that belongs to the class of benzodiazoles It features a benzodiazole ring fused with a fluorophenyl group and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-fluorophenyl)-1H-1,3-benzodiazol-2-yl]methanol typically involves the following steps:
Grignard Reaction: The preparation begins with a Grignard reaction where 4-fluorophenyl magnesium halide is reacted with a suitable phthalide in an ether solvent.
Ketone Reduction: The intermediate undergoes a ketone reduction to form 4-substituted-2-hydroxymethylphenyl-1-(4-fluorophenyl)methanol.
Cyclization: Finally, a cyclization reaction is carried out to form the desired benzodiazole compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and higher throughput.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the methanol moiety is oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the benzodiazole ring to its dihydro form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrobenzodiazole derivatives.
Substitution: Formation of various substituted benzodiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-(4-fluorophenyl)-1H-1,3-benzodiazol-2-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its benzodiazole core is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or antimicrobial activity .
Mechanism of Action
The mechanism of action of [1-(4-fluorophenyl)-1H-1,3-benzodiazol-2-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The benzodiazole ring can bind to active sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound features a pyrazole ring instead of a benzodiazole ring and has similar fluorophenyl substitution.
Benzofuran Derivatives: Compounds like psoralen and angelicin, which have a benzofuran core, share some structural similarities and biological activities.
Uniqueness
The uniqueness of [1-(4-fluorophenyl)-1H-1,3-benzodiazol-2-yl]methanol lies in its specific combination of a benzodiazole ring with a fluorophenyl group and a methanol moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
1539624-20-8 |
---|---|
Molecular Formula |
C14H11FN2O |
Molecular Weight |
242.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.